8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy-
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Overview
Description
8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a dioxolo ring fused to a benzimidazole core, with methoxy groups attached at the 4 and 5 positions. This structural configuration imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, lacking the dioxolo and methoxy groups.
1,3-Dioxolo[4,5-f]benzodioxole: A related compound with a similar dioxolo ring structure but different functional groups.
4,5-Dimethoxybenzimidazole: Similar in having methoxy groups but lacking the dioxolo ring.
Uniqueness
8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- is unique due to its combined structural features, which confer specific chemical reactivity and biological activity not observed in its simpler analogs .
Properties
IUPAC Name |
4,5-dimethoxy-6H-[1,3]dioxolo[4,5-e]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-13-7-5-6(12-3-11-5)8-10(9(7)14-2)16-4-15-8/h3H,4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFVLWYMNCVZHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C3=C1NC=N3)OCO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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